molecular formula C14H21NO2S2 B5910102 4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine

4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine

Cat. No. B5910102
M. Wt: 299.5 g/mol
InChI Key: FIDPFMXQHVXIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine is a chemical compound with the molecular formula C15H25NO2S. It is commonly referred to as TBSM and is used in various scientific research applications. TBSM is a versatile compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of TBSM is not well understood. However, it has been reported that TBSM inhibits the activity of various protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in proteins. Inhibition of protein kinases can lead to the disruption of cellular processes, which can be exploited in the development of therapeutic agents.
Biochemical and Physiological Effects
TBSM has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, TBSM has been reported to induce apoptosis, which is a programmed cell death process. TBSM has also been shown to inhibit the activity of various protein kinases, which are essential in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using TBSM in lab experiments is its versatility. TBSM can be used as a building block for the synthesis of different compounds, which can be used in various scientific research applications. Additionally, TBSM has been reported to have antitumor activity, which can be exploited in the development of therapeutic agents. However, one of the limitations of using TBSM in lab experiments is its toxicity. TBSM has been reported to have toxic effects on cells, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of TBSM in scientific research. One of the future directions is the synthesis of TBSM analogs with improved activity and reduced toxicity. Additionally, TBSM can be used in the development of therapeutic agents for the treatment of cancer and other diseases. The use of TBSM in the development of targeted therapies for specific types of cancer is also a promising future direction.

Synthesis Methods

The synthesis of TBSM can be achieved using different methods. One of the most common methods involves the reaction of 4-tert-butylphenol with thionyl chloride to form 4-tert-butylphenyl chlorosulfite. The resultant chlorosulfite is then reacted with morpholine to yield 4-[(4-tert-butylphenyl)sulfonyl]morpholine. The final step involves the reaction of 4-[(4-tert-butylphenyl)sulfonyl]morpholine with hydrogen sulfide to form 4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine.

Scientific Research Applications

TBSM has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of different compounds. TBSM has also been used in the synthesis of inhibitors of protein kinases, which are essential in the regulation of cellular processes. Additionally, TBSM has been used in the synthesis of compounds with antitumor activity.

properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S2/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDPFMXQHVXIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine, 4-(4-tert-butylphenylsulfonyl)-

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